molecular formula C9H14N4O3 B7770443 L-Carnosine CAS No. 108333-82-0

L-Carnosine

Cat. No.: B7770443
CAS No.: 108333-82-0
M. Wt: 226.23 g/mol
InChI Key: CQOVPNPJLQNMDC-ZETCQYMHSA-N
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Description

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide composed of β-alanine and L-histidine. It is highly concentrated in skeletal muscle and brain tissues . Its multifunctional properties include:

  • Antioxidant Activity: Neutralizes reactive oxygen species (ROS) and chelates metal ions, mitigating oxidative stress .
  • Neuroprotection: Reduces amyloid-beta aggregation in Alzheimer’s disease models and protects against ischemic stroke .
  • Glycation Inhibition: Prevents advanced glycation end-product (AGE) formation, relevant in diabetes management .
  • pH Buffering: Regulates intracellular acidity in muscles during anaerobic exercise .
  • Anti-Cancer Effects: Inhibits senescence-associated secretory phenotypes in mesothelial cells, reducing ovarian cancer progression .

This compound is synthesized chemically or via whole-cell biocatalysis .

Properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid
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InChI

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CQOVPNPJLQNMDC-ZETCQYMHSA-N
Source PubChem
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Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN
Source PubChem
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Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
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Related CAS

1370422-07-3
Record name L-Histidine, β-alanyl-, homopolymer
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DSSTOX Substance ID

DTXSID80879594
Record name (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid
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Molecular Weight

226.23 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Carnosine
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Solubility

384 mg/mL
Record name Carnosine
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CAS No.

305-84-0
Record name L-Carnosine
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Record name (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid
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Melting Point

253 - 256 °C
Record name Carnosine
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Preparation Methods

Chemical Reactions Analysis

Reactivity with Reactive Oxygen and Nitrogen Species

L-Carnosine reacts directly with reactive oxygen/nitrogen species (ROS/RNS) through its imidazole ring and β-alanine amine group:

Species Reaction Mechanism Rate Constant/Activity Reference
Superoxide (O₂·⁻)Charge-transfer complex formation, reducing O₂·⁻ reactivityKq=105M1s1K_q = 10^5 \, \text{M}^{-1}\text{s}^{-1}
Hydroxyl radical (·OH)Adduct formation at imidazole ring, generating stable intermediates7.9×109M1s17.9 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}
Singlet oxygen (¹O₂)Endoperoxide formation via imidazole ring oxidationKq=3×107M1s1K_q = 3 \times 10^7 \, \text{M}^{-1}\text{s}^{-1}
Peroxynitrite (ONOO⁻)Protects against tyrosine nitration and LDL oxidationIC₅₀ ≈ 1 mM (in vitro)
Hypochlorite (HOCl)Forms imidazole chloramines, limiting further oxidative damageReduces protein cross-linking by >50% at 5 mM

Quenching of Reactive Carbonyl Species (RCS)

This compound neutralizes α,β-unsaturated aldehydes (e.g., 4-hydroxynonenal, acrolein) via covalent adduct formation:

RCS Adduct Type Structure Yield (in vitro) Reference
4-Hydroxynonenal (HNE)Michael adduct (CAR-HNE-MA)Macrocyclic hemiacetal derivative32% after 24 h
AcroleinSchiff base (CAR-ACR-SB)(3-Formyl-3,4-dehydropiperidino)carnosine (FDP-CAR)45% after 48 h

Mechanism :

  • Schiff base formation between β-alanine’s amine and aldehyde.

  • Intramolecular Michael addition of imidazole to α,β-unsaturated carbonyl.

  • Hydrolysis to stable hemiacetal derivatives .

Transition Metal Chelation

This compound binds Cu²⁺ and Zn²⁺ via imidazole-N, carboxylate-O, and amide-N groups:

Metal Coordination Mode Structure Bond Length (Å) Reference
Cu²⁺Square-pyramidal dimer: [Cu₂(car)₂(H₂O)₂]Two carnosine ligands bridge Cu²⁺ ionsCu–N(imidazole): 1.98
Zn²⁺Tetrahedral complexStabilizes Zn²⁺ in catalytic sitesZn–O(carboxylate): 2.10

Key Properties :

  • pH-dependent binding : Optimal chelation at physiological pH (7.4) .

  • Antioxidant synergy : Chelation reduces Fenton reaction-driven ·OH generation .

pH Buffering and Proton Exchange

This compound’s buffering capacity arises from its ionizable groups:

Group pKa Role
Imidazole (Nτ-H)6.83Primary proton acceptor in muscles
β-Alanine carboxylate2.77Stabilizes negative charge at low pH
Amide proton9.51Contributes to zwitterionic structure

Biological Impact : Delays acidosis during anaerobic exercise by neutralizing lactate-derived protons .

Degradation

  • Enzyme : Serum carnosinase (hCN1), a Zn²⁺-dependent metallopeptidase.

  • Mechanism : Nucleophilic attack by Zn²⁺-bridged hydroxide at peptide bond .

  • Half-Life : <5 minutes in human serum .

Catalytic and Antioxidant Mechanisms

  • Nrf2 Activation : Upregulates antioxidant enzymes (e.g., SOD, catalase) via KEAP1/Nrf2 pathway .

  • Antiglycation : Inhibits AGE/ALE formation by competing with proteins for carbonyl groups .

Scientific Research Applications

Cancer Treatment

L-Carnosine has shown promise in oncology, particularly in reducing the side effects of chemotherapy and enhancing the efficacy of radiotherapy. A study highlighted its combined use with radiotherapy in breast cancer patients, where it significantly reduced skin damage and improved overall recovery outcomes . Additionally, this compound's ability to detoxify reactive carbonyl species (RCS) suggests a potential role in mitigating oxidative stress during cancer treatments .

Cardiovascular Health

Research indicates that this compound may protect against cardiovascular diseases by reducing oxidative stress. It has been utilized in cardioplegic solutions during heart surgeries to prolong ischemic tolerance without inducing necrotic damage . Furthermore, in animal models, it demonstrated a reduction in cardiac toxicity associated with myocardial infarction .

Neurological Disorders

This compound has been studied for its neuroprotective effects in conditions such as Alzheimer's disease and multiple sclerosis. In a case study involving patients with multiple sclerosis, those supplemented with this compound reported significant improvements in symptoms such as fatigue and cognitive function . Meta-analysis results indicate that this compound supplementation may positively influence cognitive metrics in age-related diseases .

Exercise Recovery

Athletes have incorporated this compound to enhance recovery from physical exertion. Studies suggest that it can improve muscle performance and reduce fatigue during intense training sessions. Its antioxidant properties are believed to play a crucial role in this context .

Aging and Longevity

This compound exhibits geroprotective effects by delaying aging processes through its antioxidant and antiglycating properties. Research on aged mice showed that dietary inclusion of this compound improved antioxidant status and delayed markers of senescence .

Cosmetic Applications

This compound is increasingly being used in skincare formulations due to its ability to enhance skin repair mechanisms and reduce oxidative stress. Clinical studies have demonstrated its effectiveness in improving skin elasticity and hydration while accelerating wound healing processes .

Data Tables

Application AreaStudy ReferenceKey Findings
Cancer Treatment Reduced side effects of chemotherapy; enhanced radiotherapy efficacy
Cardiovascular Health Protects against cardiac toxicity; prolongs ischemic tolerance
Neurological Disorders Improved cognitive function; reduced MS symptoms
Exercise Recovery Enhanced muscle performance; reduced fatigue
Cosmetic Applications Improved skin elasticity; accelerated wound healing

Multiple Sclerosis Case Study

A clinical trial involving three patients with multiple sclerosis revealed that this compound supplementation (2 g/day for 8 weeks) led to significant reductions in fatigue and improvements in overall neuromuscular performance . The study emphasized the need for larger trials to confirm these findings.

Aging Effects

In a systematic review examining the effects of this compound on age-related diseases, meta-analysis demonstrated significant improvements in glycemic control among diabetic patients receiving this compound compared to control groups .

Comparison with Similar Compounds

This compound vs. D-Carnosine

  • Pharmacokinetics: In mice, both enantiomers show similar plasma and brain concentrations post-IV injection. However, D-carnosine is resistant to serum carnosinases, which are 10–100× more active in humans, suggesting superior bioavailability for D-carnosine in clinical applications .
  • Efficacy : Both forms equally reduce infarct volume in murine stroke models (~40% reduction) and protect neurons from excitotoxicity .

This compound vs. Anserine

  • Content: Anserine/carnosine-rich extracts (ACCE) contain 14.43 µg/mg anserine vs. 126.02 µg/mg carnosine .
  • Antioxidant Activity: Both scavenge ROS, but carnosine shows stronger dose-dependent DPPH radical inactivation (e.g., 50–100 mM reduces ROS by 40–50% in HCT-116 cells) .

This compound vs. β-Alanine

  • Mechanism: β-Alanine elevates muscle carnosine levels but requires prolonged supplementation. This compound provides immediate buffering and antioxidant effects .
  • Therapeutic Use: β-Alanine is preferred for chronic endurance enhancement, while this compound is used for acute neuroprotection or glycation inhibition .

This compound vs. Polaprezinc

  • Function: Polaprezinc combines carnosine’s mucosal protection with zinc’s anti-inflammatory effects, making it unique in treating gastric ulcers .
  • Stability : The zinc complex resists gastric acid degradation, enabling targeted ulcer adhesion .

Biological Activity

L-Carnosine, a dipeptide composed of beta-alanine and histidine, is naturally found in various tissues, particularly in muscle and brain. Its biological activity has garnered significant attention due to its potential therapeutic applications in various health conditions, including neurodegenerative diseases, diabetes, and aging. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (β-alanyl-L-histidine) exhibits several unique properties that contribute to its biological functions:

  • Antioxidant Activity : this compound scavenges reactive oxygen species (ROS), thus protecting cells from oxidative damage.
  • Metal Ion Chelation : It binds to transition metals, preventing metal-induced toxicity and aggregation of proteins.
  • pH Buffering : Carnosine helps maintain pH homeostasis in tissues during metabolic activities.
  • Neuroprotective Effects : It modulates neurotransmitter activity and protects neuronal cells from excitotoxicity.

1. Antioxidant Effects

This compound's ability to neutralize ROS has been extensively studied. In vitro and in vivo studies demonstrate its effectiveness in reducing oxidative stress markers. For instance:

  • A study showed that this compound significantly reduced lipid peroxidation levels in rat liver tissues exposed to oxidative stress .
  • Another investigation highlighted its role in decreasing advanced glycation end-products (AGEs), which are implicated in various chronic diseases .

2. Neuroprotective Properties

Research indicates that this compound may have protective effects against neurodegenerative diseases:

  • In a clinical trial involving patients with Alzheimer's disease, supplementation with this compound led to improved cognitive function scores compared to a placebo group .
  • Animal studies suggest that this compound administration can mitigate neuronal damage following ischemic events by reducing apoptosis and inflammation .

3. Anti-Glycation Effects

This compound has been shown to inhibit glycation processes, which are significant contributors to aging and diabetic complications:

  • A study demonstrated that this compound effectively reduced the formation of AGEs in diabetic rats, suggesting its potential role in managing diabetic complications .
  • Furthermore, a derivative of this compound was found to prevent diabetic nephropathy by quenching reactive carbonyl species .

Case Study 1: Cognitive Function Improvement

A randomized control trial assessed the impact of this compound on cognitive decline in elderly patients. Participants receiving 500 mg/day of this compound for six months exhibited significant improvements in memory tests compared to the control group .

Case Study 2: Muscle Performance Enhancement

In a study involving athletes, this compound supplementation resulted in enhanced exercise performance and reduced muscle fatigue during high-intensity workouts. The athletes reported lower perceived exertion levels and improved recovery times post-exercise .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismEvidence Source
AntioxidantScavenges ROS ,
NeuroprotectionReduces neuronal apoptosis ,
Anti-glycationInhibits AGE formation ,
Muscle enduranceEnhances energy metabolism

Future Perspectives

The therapeutic potential of this compound continues to be explored across various fields:

  • Neurology : Ongoing research aims to clarify its mechanisms in neuroprotection and cognitive enhancement.
  • Diabetes Management : Investigations into its role as an adjunct therapy for diabetic patients are promising.
  • Sports Medicine : Further studies are needed to establish optimal dosages for performance enhancement.

Q & A

Basic: What are key considerations when designing preclinical studies to evaluate L-Carnosine's neuroprotective effects?

Methodological Answer:
Preclinical studies require rigorous control of variables, including:

  • Model Selection : Use disease-specific models (e.g., neurodegenerative or autism spectrum disorder models) to assess neuroprotection. For example, studies on autistic children utilized cognitive and behavioral metrics .
  • Dosage and Administration : Define routes (oral, intraperitoneal) and dosing regimens based on pharmacokinetic properties. Evidence suggests doses ranging from 500 mg to 2 g/day in human trials .
  • Sample Size : While human trials often target ~100 participants for generalizability , preclinical studies may use smaller cohorts but must justify statistical power through pilot trials .
  • Replication : Include detailed experimental protocols (e.g., compound preparation, blinding) to ensure reproducibility .

Advanced: How can researchers reconcile contradictory findings in this compound's efficacy across clinical trials?

Methodological Answer:
Contradictions often arise from:

  • Heterogeneity in Study Design : Differences in population demographics (e.g., age, comorbidities) and outcome measures (e.g., MMSE scores vs. GDI) can obscure effects .
  • Statistical Power : Meta-analyses of three trials (n=140) found no significant improvement in cognitive scores (p=0.37), highlighting the need for larger cohorts .
  • Synergistic Interactions : Positive results in Down’s syndrome trials may stem from co-administration with DHA and Vitamin D3, suggesting combinatorial effects require isolation in future designs .
  • Data Synthesis : Use systematic reviews with standardized extraction forms to compare variables like dosage, blinding, and follow-up duration .

Basic: What methodological frameworks are recommended for formulating research questions on this compound’s mechanisms?

Methodological Answer:

  • PICO Framework : Define Population (e.g., elderly with age-related diseases), Intervention (this compound dosage), Comparison (placebo or active controls), and Outcomes (e.g., cognitive scores, biomarkers) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible biomarkers), Interesting (mechanistic novelty), Novel (unexplored pathways like zinc chelation in Polaprezinc ), Ethical, and Relevant to aging or neuroprotection .
  • Hypothesis Testing : Structure questions to test specific pathways (e.g., “Does this compound reduce oxidative stress in hippocampal neurons?”) rather than broad efficacy claims .

Advanced: What strategies optimize this compound’s bioavailability in experimental models?

Methodological Answer:

  • Chelation Techniques : Use zinc-L-Carnosine complexes (e.g., Polaprezinc) to enhance gastrointestinal absorption and stability, as demonstrated in gastroprotective studies .
  • Pharmacokinetic Analysis : Measure serum half-life and tissue distribution using HPLC or mass spectrometry, noting interspecies variability .
  • Delivery Systems : Test liposomal encapsulation or nanoparticle carriers to bypass degradation in acidic environments .

Basic: How to ensure methodological rigor in randomized controlled trials (RCTs) for this compound?

Methodological Answer:

  • Blinding and Randomization : Use computer-generated allocation sequences and double-blinding to minimize bias, as applied in autism trials .
  • Placebo Controls : Match physical characteristics (e.g., taste, color) of this compound and placebo to prevent unblinding .
  • Adherence Monitoring : Implement pill counts or biomarker validation (e.g., carnosine levels in urine) .

Advanced: What statistical approaches address longitudinal data variability in this compound studies?

Methodological Answer:

  • Mixed-Effects Models : Account for repeated measures and individual variability in cognitive scores over time .
  • Post-Hoc Adjustments : Apply Bonferroni corrections for multiple comparisons in studies with diverse endpoints (e.g., MMSE, GDI) .
  • Handling Missing Data : Use intention-to-treat analysis with imputation methods (e.g., last observation carried forward) to mitigate attrition bias .

Basic: What are best practices for conducting systematic reviews on this compound’s therapeutic potential?

Methodological Answer:

  • PRISMA Guidelines : Follow standardized reporting for search strategies, inclusion/exclusion criteria, and risk-of-bias assessments .
  • Data Extraction : Use dual-independent extraction with a third reviewer to resolve discrepancies, as done in age-related disease reviews .
  • Quality Assessment : Evaluate studies using tools like Cochrane’s RoB 2 for RCTs, focusing on allocation concealment and blinding .

Advanced: How to investigate this compound’s multimodal mechanisms (e.g., antioxidant, anti-inflammatory) in a single study?

Methodological Answer:

  • Multi-Omics Integration : Combine transcriptomics (gene expression in oxidative stress pathways) with proteomics (inflammatory cytokines like IL-6) .
  • Time-Resolved Assays : Measure temporal changes in biomarkers (e.g., glutathione levels pre/post intervention) .
  • Pathway Analysis : Use software like IPA or DAVID to map interactions between carnosine’s effects and known aging pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Carnosine
Reactant of Route 2
Reactant of Route 2
L-Carnosine

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